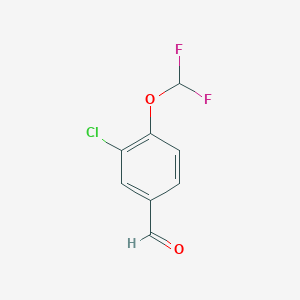

3-Chloro-4-(difluoromethoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

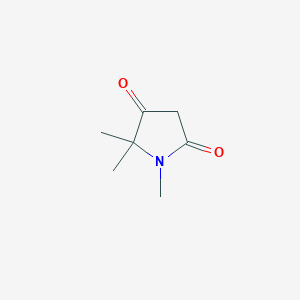

“3-Chloro-4-(difluoromethoxy)benzaldehyde” is a chemical compound with the CAS Number: 1121585-21-4 . It has a molecular weight of 206.58 and is typically stored at temperatures between 2-8°C . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for “3-Chloro-4-(difluoromethoxy)benzaldehyde” is1S/C8H5ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“3-Chloro-4-(difluoromethoxy)benzaldehyde” is a liquid in its physical form . It has a molecular weight of 206.58 and is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Catalytic Applications and Chemical Synthesis

Synthesis of Heterocyclic Compounds : A study described the synthesis of octahydroquinazoline derivatives through a reaction involving a similar difluoromethoxy benzaldehyde compound. This showcases the compound's utility in generating complex heterocyclic structures, which have applications in pharmaceuticals and agrochemicals (Lin et al., 2007).

Catalyst Characterization and Application : Another research focused on the sulfated Ti-SBA-15 catalyst for oxidation reactions, like transforming benzyl alcohol to benzaldehyde. While the study does not directly involve 3-Chloro-4-(difluoromethoxy)benzaldehyde, it highlights the relevance of similar benzaldehyde compounds in catalysis and their industrial applications in producing chemicals for cosmetics, food, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

Advanced Material Synthesis : Research on the synthesis and properties of aluminum and zinc quinolates through styryl substituent in 2-position explored the use of related benzaldehyde compounds. This indicates the potential of 3-Chloro-4-(difluoromethoxy)benzaldehyde in developing materials with unique optical and thermal properties, relevant for electronics and photonics (Barberis & Mikroyannidis, 2006).

Chemical Modification and Functionalization : A study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with different protecting groups provides insights into the chemical manipulation and functionalization of benzaldehyde derivatives. Such methodologies could be applicable to 3-Chloro-4-(difluoromethoxy)benzaldehyde for modifying its reactivity or physical properties (Plourde & Spaetzel, 2002).

Metal-Organic Frameworks (MOFs) : The improved synthesis, thermal stability, and catalytic properties of Cu3(BTC)2, a metal-organic framework, were explored. This suggests the potential of benzaldehyde derivatives, including 3-Chloro-4-(difluoromethoxy)benzaldehyde, in the construction or functionalization of MOFs for catalysis or gas adsorption applications (Schlichte, Kratzke, & Kaskel, 2004).

Safety and Hazards

The safety information for “3-Chloro-4-(difluoromethoxy)benzaldehyde” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P351, P338) .

Propriétés

IUPAC Name |

3-chloro-4-(difluoromethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOADXOUDBMSWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(difluoromethoxy)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)

![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)

![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)

![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/no-structure.png)

methanone](/img/structure/B2517139.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine;dihydrochloride](/img/structure/B2517148.png)